molecular formula C18H26FN3O B5879691 N-cyclohexyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide

N-cyclohexyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide

Cat. No. B5879691
M. Wt: 319.4 g/mol
InChI Key: PHZMHYOZGJOFAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the degradation of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

CPP-115 works by inhibiting the enzyme N-cyclohexyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide transaminase, which is responsible for the degradation of N-cyclohexyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide. By blocking this enzyme, CPP-115 increases the levels of N-cyclohexyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide in the brain, leading to a reduction in neuronal excitability and anxiolytic effects.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase N-cyclohexyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide levels in the brain, leading to a reduction in neuronal excitability and anxiolytic effects. It has also been shown to have anticonvulsant properties and to reduce drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

One advantage of using CPP-115 in lab experiments is its high selectivity for N-cyclohexyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide transaminase, which allows for more precise manipulation of N-cyclohexyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide levels in the brain. However, one limitation is its relatively short half-life, which may require frequent dosing in experiments.

Future Directions

1. Investigating the potential therapeutic applications of CPP-115 in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder.
2. Developing more potent and selective inhibitors of N-cyclohexyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide transaminase for clinical use.
3. Studying the long-term effects of CPP-115 on N-cyclohexyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide levels and neuronal excitability in the brain.
4. Investigating the potential use of CPP-115 in combination with other drugs for enhanced therapeutic effects.

Synthesis Methods

CPP-115 can be synthesized through a multi-step process involving the reaction of 4-fluorophenylpiperazine with cyclohexanone, followed by the addition of acetic anhydride and hydrochloric acid. The resulting product is then purified through recrystallization and characterized through various spectroscopic techniques.

Scientific Research Applications

CPP-115 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. It has been shown to increase N-cyclohexyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide levels in the brain, leading to a reduction in neuronal excitability and anxiolytic effects.

properties

IUPAC Name

N-cyclohexyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FN3O/c19-15-6-8-17(9-7-15)22-12-10-21(11-13-22)14-18(23)20-16-4-2-1-3-5-16/h6-9,16H,1-5,10-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZMHYOZGJOFAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.